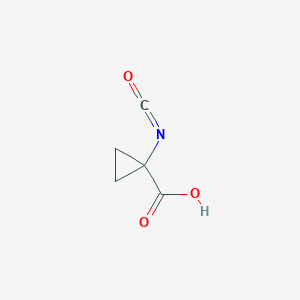
1-Isocyanatocyclopropane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanatocyclopropane-1-carboxylicacid is a unique organic compound characterized by its cyclopropane ring structure and the presence of both isocyanate and carboxylic acid functional groups
Métodos De Preparación
The synthesis of 1-Isocyanatocyclopropane-1-carboxylicacid typically involves the following methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles, leading to the formation of the cyclopropane ring.
Intramolecular Cyclization: γ-substituted amino acid derivatives undergo intramolecular cyclization to form the cyclopropane ring.
Cyclopropanation of Alkenes: This method uses diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes, resulting in the formation of the cyclopropane ring.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, making the process more cost-effective and scalable.
Análisis De Reacciones Químicas
1-Isocyanatocyclopropane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions, leading to the formation of urea derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Isocyanatocyclopropane-1-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Isocyanatocyclopropane-1-carboxylicacid involves its reactivity with various molecular targets. The isocyanate group can react with nucleophiles, leading to the formation of urea derivatives. The cyclopropane ring can undergo ring-opening reactions, which are of interest in synthetic chemistry .
Comparación Con Compuestos Similares
1-Isocyanatocyclopropane-1-carboxylicacid can be compared with other cyclopropane-containing compounds such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and has significant biological activity.
Cyclopropanecarboxylic acid: This compound lacks the isocyanate group but shares the cyclopropane ring structure.
Propiedades
Fórmula molecular |
C5H5NO3 |
|---|---|
Peso molecular |
127.10 g/mol |
Nombre IUPAC |
1-isocyanatocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H5NO3/c7-3-6-5(1-2-5)4(8)9/h1-2H2,(H,8,9) |
Clave InChI |
VUWPZPFETKZEIW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(=O)O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride](/img/structure/B15275841.png)
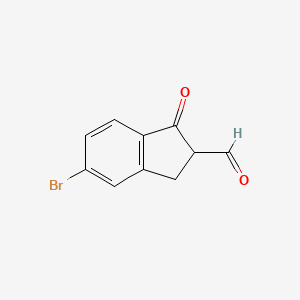

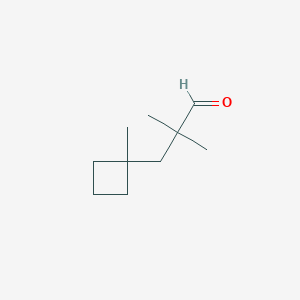
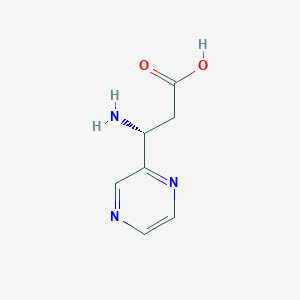
![2-[(2-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B15275869.png)
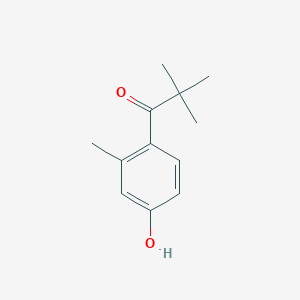
![(S)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15275880.png)
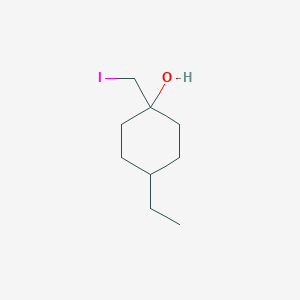
![1-({[(4-Methylphenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B15275886.png)
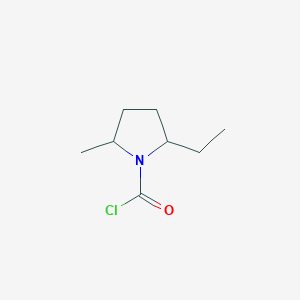
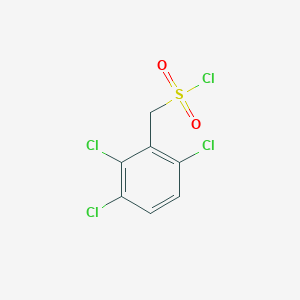
![({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}methyl)(methyl)amine](/img/structure/B15275915.png)
![4-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B15275927.png)
